REACTION_CXSMILES
|
[OH-].[K+].CC1C=CC(S([O:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([O:21][CH2:22][CH:23]=[CH2:24])[CH:15]=2)(=O)=O)=CC=1>CCO.O>[CH2:22]([O:21][C:16]1[CH:15]=[C:14]([OH:13])[CH:19]=[CH:18][C:17]=1[Br:20])[CH:23]=[CH2:24] |f:0.1|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
product
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1=CC(=C(C=C1)Br)OCC=C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a prepacked Biotage colum (hexane to 4:1 hexane:ethyl acetate) on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(C=CC1Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |